molecular formula C12H13N3O2S2 B10966072 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B10966072
M. Wt: 295.4 g/mol
InChI Key: GUPBWHATWKHXGQ-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a 4-methoxybenzamide moiety at position 2. This structure combines electron-donating (methoxy) and hydrophobic (ethylsulfanyl) groups, making it relevant for studies in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C12H13N3O2S2/c1-3-18-12-15-14-11(19-12)13-10(16)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,16)

InChI Key

GUPBWHATWKHXGQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Antimicrobial Applications

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has shown promising antimicrobial properties. In various studies, it has been evaluated against different bacterial strains. For example:

    • Minimum Inhibitory Concentration (MIC) studies revealed that this compound exhibits significant activity against Bacillus subtilis and other Gram-positive bacteria. The MIC values were found to be lower than those of traditional antibiotics, indicating its potential as an effective antimicrobial agent .
    Bacterial Strain MIC (µg/mL) Reference
    Bacillus subtilis32
    Staphylococcus aureus64

    Anticancer Applications

    The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HCT-116 and MCF-7. The mechanisms include:

    • Inhibition of cell proliferation.
    • Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
    Cell Line IC50 (µM) Effect Reference
    HCT-11610Induces apoptosis
    MCF-715Inhibits proliferation

    Agricultural Applications

    In agricultural research, this compound has been explored for its potential as a pesticide or fungicide. Its efficacy against various plant pathogens suggests that it could be developed into a viable agricultural chemical.

    Case Study: Efficacy Against Fungal Pathogens

    A recent study evaluated the effectiveness of this compound against Fusarium oxysporum, a common plant pathogen. Results indicated that the compound significantly reduced fungal growth at concentrations comparable to commercial fungicides.

    Pathogen Concentration (µg/mL) Inhibition (%) Reference
    Fusarium oxysporum10085

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Substituent Variations on the Thiadiazole Ring

    • Ethylsulfanyl Group Consistency : The ethylsulfanyl (-S-CH₂CH₃) group at position 5 of the thiadiazole ring is a common feature in analogs such as 4-ethoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (Y205-1866, ) and N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (). This group likely enhances lipophilicity, influencing membrane permeability in biological systems.
    • Benzylsulfanyl Derivatives : Compounds like N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () replace the ethylsulfanyl group with a bulkier 4-chlorobenzylsulfanyl substituent. This modification increases steric hindrance and may reduce metabolic stability compared to the ethylsulfanyl analog .

    Benzamide Substituent Modifications

    • Methoxy vs. Ethoxy : Replacing the 4-methoxy group in the target compound with a 4-ethoxy group (as in Y205-1866, ) increases hydrophobicity. Ethoxy’s larger size could reduce solubility but enhance binding to hydrophobic protein pockets .
    • Nitro Group Introduction: N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide () substitutes methoxy with electron-withdrawing nitro groups.
    • Sulfamoyl vs. Methoxy : The dimethylsulfamoyl group in ’s compound introduces hydrogen-bonding capacity, which may improve target affinity compared to the methoxy group’s purely electron-donating effects .

    Structural and Functional Implications

    Table 1: Key Comparative Data

    Compound Name Substituent (Thiadiazole) Benzamide Substituent Melting Point (°C) Notable Properties
    Target Compound 5-(ethylsulfanyl) 4-methoxy Not reported Electron-donating, moderate lipophilicity
    4-ethoxy-N-[5-(ethylsulfanyl)-...]benzamide (Y205-1866) 5-(ethylsulfanyl) 4-ethoxy Not reported Increased hydrophobicity
    N-[5-[(4-chlorobenzyl)sulfanyl]-...]benzamide 5-(4-Cl-benzylsulfanyl) 4-(dimethylsulfamoyl) Not reported Enhanced hydrogen bonding
    N-[5-(ethylsulfanyl)-...]-2,4-bisnitrobenzamide 5-(ethylsulfanyl) 2,4-dinitro Not reported High reactivity, low solubility

    Electronic and Steric Effects

    • Ethylsulfanyl Group : The sulfur atom contributes to π-electron delocalization in the thiadiazole ring, while the ethyl chain provides steric bulk, possibly affecting intermolecular interactions .

    Biological Activity

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

    The compound has the following chemical properties:

    PropertyValue
    Molecular FormulaC12H12N4O4S2
    Molecular Weight340.378 g/mol
    CAS Number955288-20-7

    Anticancer Activity

    Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a study focused on N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives reported promising results against various cancer cell lines.

    Case Study: Anticancer Efficacy

    A specific derivative, compound 4y , showed remarkable cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with the following IC50 values:

    Cell LineIC50 Value (mmol/L)
    MCF-70.084 ± 0.020
    A5490.034 ± 0.008

    Additionally, the compound exhibited aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol/L , indicating its potential as a therapeutic agent in hormone-sensitive cancers .

    Antimicrobial Activity

    The antimicrobial properties of thiadiazole derivatives have also been investigated. A study evaluating various compounds found that several exhibited significant antibacterial and antifungal activities.

    Summary of Antimicrobial Findings

    The following table summarizes the antimicrobial activities observed for selected thiadiazole derivatives:

    CompoundBacterial Strains TestedActivity
    Compound AE. coli, S. aureusModerate inhibition
    Compound BPseudomonas aeruginosaStrong inhibition
    Compound CCandida albicansWeak inhibition

    These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

    While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may be attributed to interference with cellular processes such as DNA replication and protein synthesis in cancer cells and pathogens.

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